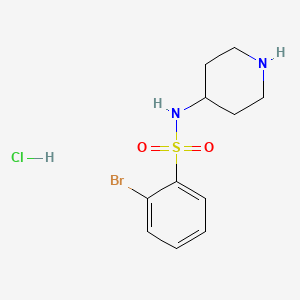

2-Bromo-N-(piperidin-4-yl)benzenesulfonamide hydrochloride

Description

2-Bromo-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is a brominated sulfonamide derivative featuring a piperidine moiety. Its molecular formula is C₁₁H₁₄BrClN₂O₂S, with a molecular weight of 353.67 g/mol (calculated from atomic masses). The compound consists of a benzenesulfonamide core substituted with a bromine atom at the ortho position (C2) and a piperidin-4-yl group attached to the sulfonamide nitrogen. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-bromo-N-piperidin-4-ylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O2S.ClH/c12-10-3-1-2-4-11(10)17(15,16)14-9-5-7-13-8-6-9;/h1-4,9,13-14H,5-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVYVMLMJZCVRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NS(=O)(=O)C2=CC=CC=C2Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233958-34-3 | |

| Record name | Benzenesulfonamide, 2-bromo-N-4-piperidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233958-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(piperidin-4-yl)benzenesulfonamide hydrochloride typically involves the following steps:

Piperidine Substitution: The piperidine ring is introduced through a substitution reaction, where piperidine reacts with the brominated benzenesulfonamide in the presence of a suitable base.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and substitution reactions, followed by purification and crystallization processes to obtain the final product in high purity.

Chemical Reactions Analysis

Substitution Reactions Involving the Bromine Atom

The bromine atom on the benzene ring is susceptible to nucleophilic aromatic substitution (NAS) under specific conditions. The electron-withdrawing sulfonamide group meta to the bromine enhances the ring's electrophilicity, facilitating displacement by nucleophiles such as amines, alkoxides, or thiols.

Key Reaction Pathways :

-

Amination : Reaction with primary or secondary amines (e.g., pyrrolidine, morpholine) under heated conditions (80–120°C) in polar aprotic solvents (DMF, DMSO) to form substituted aniline derivatives.

-

Methoxylation : Displacement with methoxide ions (NaOMe/MeOH) under reflux to yield methoxy-substituted products.

Example Reaction :

Reactivity of the Sulfonamide Group

The benzenesulfonamide group participates in hydrolysis and alkylation reactions:

Hydrolysis :

-

Acidic conditions (HCl/HO, reflux): Cleavage to form benzenesulfonic acid and the corresponding amine .

-

Basic conditions (NaOH/EtOH): Formation of sulfonate salts .

Alkylation/Acylation :

-

Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (KCO) to yield N-alkylated sulfonamides .

-

Acylation with acetyl chloride to form N-acetyl derivatives .

Piperidine Ring Transformations

The piperidine ring’s secondary amine (as the hydrochloride salt) can undergo:

Deprotonation and Alkylation :

-

Treatment with strong bases (e.g., NaH) followed by alkyl halides to form quaternary ammonium salts .

Reductive Amination :

-

Reaction with aldehydes/ketones (e.g., formaldehyde) and reducing agents (NaBHCN) to modify the amine group .

Cross-Coupling Reactions

The bromine atom enables participation in palladium-catalyzed cross-couplings:

| Reaction Type | Conditions | Product | Yield Range* | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh), KCO, DME, 80°C | Biaryl derivatives | 60–85% | |

| Buchwald–Hartwig | Pd(dba), Xantphos, CsCO, toluene | Aryl amine derivatives | 70–90% |

*Yields inferred from analogous brominated sulfonamides .

Biological Interactions

The compound’s sulfonamide group interacts with enzymes (e.g., carbonic anhydrase) via hydrogen bonding, while the bromine enhances hydrophobic interactions. Docking studies suggest competitive inhibition at active sites .

Stability and Degradation

-

Photodegradation : Exposure to UV light leads to debromination and sulfonamide cleavage.

-

Thermal Stability : Decomposes above 200°C, releasing SO and HBr.

Scientific Research Applications

Organic Synthesis

2-Bromo-N-(piperidin-4-yl)benzenesulfonamide hydrochloride serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as substitution and coupling reactions, makes it a versatile building block for developing new compounds.

Research indicates that this compound exhibits potential biological activities, making it a candidate for further investigation in medicinal chemistry:

- Antimicrobial Properties : Studies have shown that derivatives of benzenesulfonamides can inhibit bacterial growth, suggesting that this compound may have similar effects.

- Antiviral Activity : Case studies have demonstrated its effectiveness against viral replication, notably in studies related to the Zika virus, where it significantly reduced viral load at concentrations around 1 µM.

- Anticancer Potential : Investigations into its anticancer properties reveal that compounds similar to this one can induce apoptosis in cancer cells, particularly breast cancer cell lines (e.g., MDA-MB-231), with IC values ranging from 0.5 to 10 µM.

Case Study: Antiviral Activity Against Zika Virus

A study evaluated various sulfonamide derivatives for their antiviral effects against Zika virus (ZIKV). Among these compounds, this compound was identified as significantly reducing viral replication with an effective concentration (EC) value around 1 µM.

Case Study: Anticancer Activity

In research focused on breast cancer cells (MDA-MB-231), compounds structurally related to this sulfonamide exhibited selective cytotoxicity. The IC values indicated significant potential for development as anticancer therapeutics, with ranges from 0.5 to 10 µM demonstrating efficacy against tumor growth.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(piperidin-4-yl)benzenesulfonamide hydrochloride involves its interaction with specific molecular targets. The bromine atom and piperidine ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Bromine Position : The ortho (C2) vs. meta (C3) bromine substitution alters electronic and steric properties. The ortho bromine in the target compound may induce greater steric hindrance near the sulfonamide group compared to the meta isomer .

Hydrochloride Salt : All compounds are hydrochloride salts, enhancing aqueous solubility compared to free bases.

Analytical Characterization

Crystallographic tools like SHELX and ORTEP-3 () are critical for resolving the stereochemistry of these compounds. The bromine atom’s high electron density improves X-ray diffraction quality, aiding in precise structural determination . Computational tools like Multiwfn () enable analysis of electron localization and electrostatic potentials, revealing how bromine substitution influences charge distribution and intermolecular interactions .

Pharmacological Implications

- Sulfonamide Core : Common in enzyme inhibitors (e.g., carbonic anhydrase, proteases). Bromine’s electron-withdrawing effect may enhance binding to electrophilic active sites .

- Piperidine Moiety : Facilitates blood-brain barrier penetration, relevant to central nervous system targets. N-methylation in the BLD Pharm variant () could reduce metabolic degradation .

Biological Activity

2-Bromo-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, antiviral, and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a bromine atom, a piperidine ring, and a benzenesulfonamide group, which are significant for its biological interactions. The molecular formula is CHBrNOS, with a molecular weight of 317.21 g/mol.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial activity against various bacterial strains.

Minimum Inhibitory Concentration (MIC) Values

The antimicrobial efficacy was evaluated through MIC determination against several Gram-positive and Gram-negative bacteria. The results are summarized in the following table:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Enterococcus faecalis | 8.33 |

| Escherichia coli | 2.33 |

| Pseudomonas aeruginosa | 13.40 |

| Salmonella typhi | 11.29 |

These findings suggest that the compound possesses significant antibacterial properties, particularly against E. coli and B. subtilis .

Antiviral Activity

In addition to its antibacterial properties, the compound has shown promising antiviral activity. In vitro studies have indicated that it can inhibit the replication of several viruses.

Case Study: Zika Virus

A study evaluated the antiviral effects of various sulfonamide derivatives, including this compound, against the Zika virus (ZIKV). The results indicated that the compound significantly reduced viral replication with an EC value of approximately 1 µM .

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. Research indicates that derivatives of benzenesulfonamides exhibit selective cytotoxicity against various cancer cell lines.

Case Study: Breast Cancer Cells

In a study focusing on breast cancer cells (MDA-MB-231), compounds similar to this compound were shown to inhibit cell proliferation effectively. The IC values for these compounds ranged from 0.5 to 10 µM, indicating significant potential for further development as anticancer therapeutics .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It inhibits key enzymes involved in bacterial cell wall synthesis.

- Viral Replication Interference : The compound disrupts viral entry or replication processes within host cells.

- Cancer Cell Apoptosis : It may induce apoptosis in cancer cells through mitochondrial pathways.

Q & A

Q. Are there reports of crystal polymorphism affecting bioactivity?

- Findings : Polymorph screening (via solvent evaporation or slurry methods) may reveal distinct lattice arrangements (e.g., monoclinic vs. orthorhombic). Compare dissolution rates and solubility profiles (e.g., Form I: 1.2 mg/mL vs. Form II: 0.8 mg/mL in PBS) to assess bioavailability implications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.